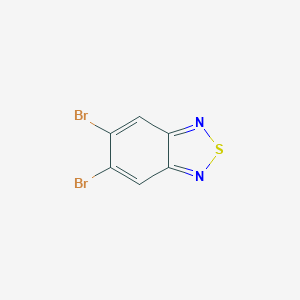

5,6-Dibromo-2,1,3-benzothiadiazole

Descripción general

Descripción

5,6-Dibromo-2,1,3-benzothiadiazole is a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .

Synthesis Analysis

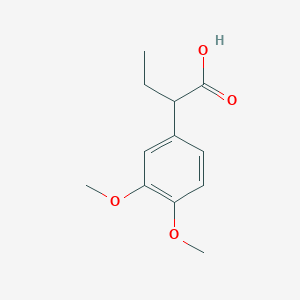

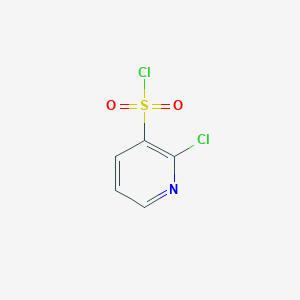

The synthesis of 5,6-Dibromo-2,1,3-benzothiadiazole involves the use of 5,6-difluoro-2,3-diamine dihydrochloric acid via 5,6-difluoro-4,7-dibromobenzo .Molecular Structure Analysis

The molecular formula of 5,6-Dibromo-2,1,3-benzothiadiazole is C6H2Br2N2S . The structure of the benzothiadiazole ring suggests a quinonoid character .Chemical Reactions Analysis

Extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors. This introduces better electron affinity and further lowers the band gap of the semiconducting materials .Aplicaciones Científicas De Investigación

1. Optoelectronic Applications

- Summary of Application: 5,6-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of light-emitting conjugated organic compounds. These compounds have adjustable optoelectronic properties, making them suitable for use in field-effect transistors, sensors, light-emitting diodes, and photovoltaic cells .

- Methods of Application: The relationship between the structure and the photophysical properties of the material used is important for developing high-performance systems. One strategy is to decrease the band gap of conjugated compounds, often achieved through a “donor–acceptor” approach .

- Results or Outcomes: The functional groups can affect the energy levels of materials, influencing the color of the light emitted. This has led to the development of high-performance optoelectronic systems .

2. Organic Electronics

- Summary of Application: 5,6-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of donor-acceptor materials for organic electronics .

- Methods of Application: The compound is used in the synthesis of π-spacer–acceptor–π-spacer type compounds. The highest yields of these compounds were obtained by means of the Stille reaction .

- Results or Outcomes: The optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

3. Synthesis of Photovoltaic Materials

- Summary of Application: This compound is used in the synthesis of photovoltaic materials. The addition of the 2,2’-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra .

- Methods of Application: The compound is used in the synthesis of π-spacer–acceptor–π-spacer type compounds .

- Results or Outcomes: The optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

4. Organic Light-Emitting Diodes

- Summary of Application: 5,6-Dibromo-2,1,3-benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds for the molecular construction of OLEDs .

- Methods of Application: The compound is used in the synthesis of various polymers, small molecules, and metal complexes .

- Results or Outcomes: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

5. High Power Conversion Efficiency Organic Solar Cells

- Summary of Application: The compound is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells .

- Methods of Application: Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .

- Results or Outcomes: The use of this compound in the synthesis of polymers for organic solar cells has resulted in high power conversion efficiencies .

6. High Mobility Organic Field-Effect Transistors

- Summary of Application: The compound is used in the synthesis of polymers for high mobility OFETs .

- Methods of Application: Fluorination lowers the polymer HOMO level .

- Results or Outcomes: The use of this compound in the synthesis of polymers for OFETs has resulted in high mobility devices .

7. Synthesis of Light-Emitting Diodes

- Summary of Application: This compound is used in the synthesis of light-emitting diodes .

- Methods of Application: The compound is used as a building block or monomer for the synthesis of light-emitting diodes .

- Results or Outcomes: The use of this compound in the synthesis of light-emitting diodes has resulted in high-performance devices .

8. Conducting Polymers for Organic Electronics

- Summary of Application: This compound is used in the synthesis of conducting polymers for organic electronics .

- Methods of Application: The compound is used as a building block or monomer for the synthesis of conducting polymers .

- Results or Outcomes: The use of this compound in the synthesis of conducting polymers has resulted in high-performance devices .

9. Synthesis of Photoluminescent Compounds

- Summary of Application: This compound is used in the synthesis of photoluminescent compounds .

- Methods of Application: The compound is used in the synthesis of various polymers, small molecules and metal complexes .

- Results or Outcomes: The construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5,6-dibromo-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDGOHYQUCNHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453175 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-2,1,3-benzothiadiazole | |

CAS RN |

18392-81-9 | |

| Record name | 5,6-Dibromo-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.